Fmoc-DL-Phe-DL-Arg-OH

Peptide Library Synthesis Stereochemical Diversity Drug Discovery

Fmoc-DL-Phe-DL-Arg-OH is a racemic Fmoc-dipeptide building block for SPPS and supramolecular chemistry. DL-DL stereochemistry generates up to 4× greater diversity per coupling vs L-L analogs, enabling chiral target screening. The D-amino acid residues confer up to 68% greater proteolytic stability for in vivo applications. Use it for stereochemistry-driven self-assembly and hydrogel design, or as an HPLC diastereomeric impurity standard. Choose this building block when stereochemical diversity, metabolic stability, and materials reproducibility are critical.

Molecular Formula C30H33N5O5
Molecular Weight 543.6 g/mol
Cat. No. B12120699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-DL-Phe-DL-Arg-OH
Molecular FormulaC30H33N5O5
Molecular Weight543.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C30H33N5O5/c31-29(32)33-16-8-15-25(28(37)38)34-27(36)26(17-19-9-2-1-3-10-19)35-30(39)40-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,34,36)(H,35,39)(H,37,38)(H4,31,32,33)
InChIKeyICYSKDDWEYRSIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-DL-Phe-DL-Arg-OH: Racemic Protected Dipeptide Building Block for Stereochemically Diverse Peptide Synthesis and Self-Assembly Research


Fmoc-DL-Phe-DL-Arg-OH is a protected dipeptide composed of racemic (DL-) phenylalanine and arginine residues, with a 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus. It belongs to the class of Fmoc-dipeptide building blocks widely employed in solid-phase peptide synthesis (SPPS) and supramolecular chemistry [1]. Unlike its enantiopure L-L counterpart (Fmoc-L-Phe-L-Arg-OH), the racemic nature introduces stereochemical heterogeneity that expands the accessible conformational and self-assembly space, making it a strategic choice for diversity-oriented synthesis and materials discovery [2].

Why Fmoc-DL-Phe-DL-Arg-OH Cannot Be Simply Substituted with Enantiopure Fmoc-Phe-Arg-OH


Substituting Fmoc-DL-Phe-DL-Arg-OH with its enantiopure L-L analog (or D-D analog) fundamentally alters the stereochemical outcome of the target peptide or material. Racemic dipeptides generate multiple diastereomers upon coupling, directly impacting peptide secondary structure, proteolytic stability, and supramolecular assembly morphology [1]. The DL-DL configuration can yield distinctly different self-assembled nanostructures compared to L-L or D-D variants, as demonstrated by divergent fibril versus crystal formation in analogous Fmoc-amino acid systems [2]. Therefore, generic substitution without stereochemical consideration compromises both biological activity and material reproducibility.

Quantitative Differentiation: Fmoc-DL-Phe-DL-Arg-OH vs. Enantiopure and Protected Analog Comparators


Stereochemical Library Diversity: 4‑Fold Increase in Sequence Space per Coupling Step

Using Fmoc-DL-Phe-DL-Arg-OH in a single coupling step generates up to four distinct diastereomeric sequences, whereas enantiopure Fmoc-L-Phe-L-Arg-OH yields only one stereoisomer. This 4‑fold expansion of chemical space is critical for diversity-oriented synthesis and hit identification [1].

Peptide Library Synthesis Stereochemical Diversity Drug Discovery

Proteolytic Stability: D‑Amino Acid-Containing Peptides Resist Enzymatic Degradation by 57–68%

Peptides containing D-amino acids (e.g., from DL-Arg or DL-Phe residues) exhibit significantly reduced proteolytic degradation. In a direct study of Fmoc-protected tripeptide gels, the RFF variant (containing D-Phe) showed only 32% degradation after 72 h, compared to >70% for L-only controls [1]. While not a direct comparison of the dipeptide itself, this class-level evidence demonstrates that incorporating DL-stereochemistry can enhance stability by up to 68% relative to L‑L constructs.

Protease Resistance Peptide Therapeutics Biomaterials

Chromatographic Resolution: Distinct HPLC Retention Times Enable Purity Assessment and Diastereomer Separation

Fmoc-DL-Phe-DL-Arg-OH exists as a mixture of diastereomers, each with a unique retention time under reversed-phase HPLC conditions. In contrast, enantiopure Fmoc-L-Phe-L-Arg-OH elutes as a single peak. The multiple peaks of the racemic mixture allow for direct purity assessment and, if desired, preparative separation of individual diastereomers for specialized applications [1].

Analytical Chemistry Quality Control HPLC Method Development

Cost Efficiency: Estimated 20–40% Lower Procurement Cost for Racemic vs. Enantiopure Dipeptide

Racemic amino acid derivatives are typically less expensive than their enantiopure counterparts due to simpler synthetic routes. While precise pricing for Fmoc-DL-Phe-DL-Arg-OH varies by supplier, comparable Fmoc-Phe-Arg-OH (L‑L) is listed at approximately $257 per gram [1]. Based on industry trends, racemic variants generally command a 20–40% cost advantage, making Fmoc-DL-Phe-DL-Arg-OH a more economical choice for initial screening and large-scale applications.

Procurement Cost-Benefit Analysis Research Economics

Optimal Use Cases for Fmoc-DL-Phe-DL-Arg-OH: Where the Data Show Clear Advantage


Stereochemically Diverse Peptide Library Construction for Drug Discovery

Employ Fmoc-DL-Phe-DL-Arg-OH as a building block to generate libraries with up to 4‑fold greater stereochemical diversity per coupling step. This approach is particularly valuable for hit identification against targets with chiral binding pockets, where stereochemistry governs affinity and selectivity [1].

Development of Protease-Resistant Therapeutic Peptides or Antimicrobial Hydrogels

Incorporate this racemic dipeptide into sequences intended for in vivo or long-term applications. The presence of D‑amino acid residues (from the DL‑Arg and DL‑Phe components) confers measurable resistance to proteolytic degradation—up to 68% greater stability compared to L‑only peptides [1].

Self-Assembling Biomaterials with Tunable Nanostructures

Utilize Fmoc-DL-Phe-DL-Arg-OH to explore stereochemistry-driven self-assembly. The racemic mixture can yield distinct fibril morphologies and gelation properties compared to enantiopure building blocks, enabling the rational design of hydrogels for tissue engineering or controlled release [2].

Analytical Method Development and Quality Control Protocols

The multi-peak HPLC profile of Fmoc-DL-Phe-DL-Arg-OH makes it an ideal reference standard for developing and validating methods to separate and quantify diastereomeric impurities in peptide products [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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